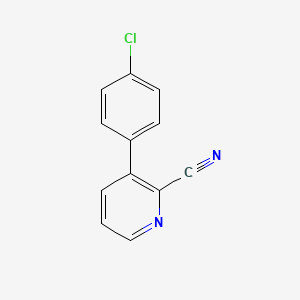

3-(4-Chlorophenyl)pyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWASMAZWFRZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742799 | |

| Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-94-7 | |

| Record name | 2-Pyridinecarbonitrile, 3-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-chlorophenyl)pyridine-2-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-(4-chlorophenyl)pyridine-2-carbonitrile, a biaryl heterocyclic compound of significant interest in medicinal chemistry. The document details a robust and reproducible synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, offering a complete, step-by-step experimental protocol. Furthermore, it establishes a full analytical workflow for the comprehensive characterization and validation of the target compound, including spectroscopic and physical data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based scaffolds for drug discovery and development.

Introduction: Significance and Scientific Context

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a cornerstone of modern drug design. When combined with a nitrile (-C≡N) functional group, which can act as a potent pharmacophore, a bioisostere for other functional groups, or a key metabolic stabilization element, the resulting structures become highly valuable for chemical biology and therapeutic development.[2]

This compound (CAS 1355247-94-7) belongs to the class of 3-aryl-2-cyanopyridines.[3] This structural motif is of particular interest as it combines three key features: the electron-deficient pyridine core, the synthetically versatile nitrile group, and a biaryl linkage that allows for precise three-dimensional orientation of substituents. The synthesis of such molecules is crucial for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a detailed methodology for its synthesis and rigorous characterization.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and chlorophenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[5][6]

The chosen strategy involves the coupling of a halogenated pyridine-2-carbonitrile with an appropriately substituted phenylboronic acid. This approach offers a convergent and modular synthesis, allowing for the potential diversification of either the pyridine or the phenyl ring late in the synthesis.

Synthetic Workflow Overview

The overall process, from starting materials to the final, validated product, follows a logical sequence of steps designed to ensure high yield and purity.

Caption: High-level workflow for the synthesis and analysis.

Mechanism of Action: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing the synthesis. The process is a catalytic cycle involving Pd(0) and Pd(II) intermediates.

-

Expert Insight: The choice of a bulky, electron-rich phosphine ligand is crucial. It promotes the formation of a monoligated palladium complex, which accelerates the typically slow oxidative addition step with the electron-deficient and sterically hindered 3-bromo-2-cyanopyridine.[6] The base is not merely a spectator; it is essential for the formation of the boronate species [-B(OH)₃]⁻, which is significantly more nucleophilic and competent for transmetalation than the neutral boronic acid.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with checkpoints for reaction monitoring and a rigorous purification procedure to ensure high purity of the final compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Suggested Grade |

| 3-Bromo-2-cyanopyridine | 55365-17-8 | C₆H₃BrN₂ | >97% |

| 4-Chlorophenylboronic acid | 1679-18-1 | C₆H₆BClO₂ | >98% |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | Catalyst Grade |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | C₃₉H₅₉P | >98% |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | K₃PO₄ | Anhydrous, >98% |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | Anhydrous |

| Deionized Water | 7732-18-5 | H₂O | ACS Grade |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ACS Grade |

| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh |

Step-by-Step Synthesis Procedure

-

Vessel Preparation: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of argon or nitrogen.

-

Reagent Addition: To the flask, add 3-bromo-2-cyanopyridine (1.00 g, 5.46 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.02 g, 6.55 mmol, 1.2 equiv), and potassium phosphate (2.32 g, 10.92 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.050 g, 0.0546 mmol, 1 mol%) and XPhos (0.052 g, 0.1092 mmol, 2 mol%). Quickly add the catalyst and ligand to the reaction flask.

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.

-

Solvent Addition: Through the septum, add 30 mL of anhydrous 1,4-dioxane and 6 mL of deionized water via syringe. The solvents should be degassed by bubbling with argon for 15-20 minutes prior to addition.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Data

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

Caption: Analytical workflow for product validation.

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₁₂H₇ClN₂ | [7] |

| Molecular Weight | 214.65 g/mol | [7] |

| CAS Number | 1355247-94-7 | [3][7] |

| Appearance | White to off-white crystalline solid | Typical |

| Storage Temperature | -20°C (long-term) | [7] |

Expected Spectroscopic Data

The following table summarizes the expected analytical data for this compound, based on its chemical structure and data from analogous compounds.[8]

| Analysis Method | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (dd, J=4.8, 1.6 Hz, 1H, Py-H6), 7.90 (dd, J=8.0, 1.6 Hz, 1H, Py-H4), 7.55-7.45 (m, 5H, Py-H5 & Ar-H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.5 (Py-C6), 140.0 (Py-C4), 136.0 (Ar-C), 135.0 (Ar-C), 130.5 (Ar-CH), 129.5 (Ar-CH), 129.0 (Py-C5), 116.5 (C≡N), 109.0 (Py-C2). |

| FTIR (KBr, cm⁻¹) | ν ~3080 (Ar C-H stretch), ~2225 (strong, sharp C≡N stretch), ~1580, 1470 (C=C/C=N ring stretch), ~830 (para-substituted Ar C-H bend), ~750 (C-Cl stretch). |

| Mass Spec. (ESI+) | m/z calculated for C₁₂H₈ClN₂ [M+H]⁺: 215.0371; found: 215.037x. A characteristic isotopic pattern for one chlorine atom will be observed, with a peak at [M+H+2]⁺ having approximately one-third the intensity of the [M+H]⁺ peak. |

Conclusion

This guide outlines a reliable and well-documented method for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol, coupled with a comprehensive characterization workflow, provides researchers with the necessary tools to produce and validate this important chemical scaffold. The insights into the reaction mechanism and the rationale behind procedural choices are intended to empower scientists to adapt and apply this methodology to a broader range of analogous biaryl heterocyclic targets, thereby accelerating innovation in drug discovery and materials science.

References

-

Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

-

Pyridine-2-carbonitrile | C6H4N2. PubChem - NIH. [Link]

-

Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors. MDPI. [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. PubChem - NIH. [Link]

- A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.

-

Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1355247-94-7|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine-2-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)pyridine-2-carbonitrile, a distinct heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural framework, featuring a chlorinated phenyl ring appended to a cyanopyridine core, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the chemical properties, structural characteristics, and a plausible synthetic pathway for this compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes available information and draws upon established principles of organic chemistry to offer valuable insights for researchers. The potential applications of this compound, inferred from the biological activities of structurally related molecules, are also discussed, highlighting promising avenues for future investigation.

Introduction

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a cyano group and an aryl substituent, such as a 4-chlorophenyl group, can significantly modulate the electronic properties, lipophilicity, and steric profile of the parent pyridine scaffold. This, in turn, can have a profound impact on the molecule's biological activity and material properties. This compound, with its unique substitution pattern, is a compelling target for synthetic chemists and drug discovery scientists. The presence of the nitrile group offers a handle for further chemical transformations, while the chlorophenyl moiety can engage in various intermolecular interactions, including halogen bonding, which is of increasing interest in drug design. This guide aims to consolidate the known information about this compound and to provide a scientifically grounded framework for its synthesis and potential applications.

Chemical Structure and Properties

Molecular Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carbonitrile (-C≡N) group and at the 3-position with a 4-chlorophenyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted or inferred from data for closely related compounds due to the limited availability of experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 1355247-94-7 | [1][2] |

| Molecular Formula | C₁₂H₇ClN₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[3][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred from related compounds[5][6] |

| Storage Temperature | -20°C | [1] |

Synthesis Methodology: A Plausible Approach via Suzuki-Miyaura Coupling

Proposed Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology based on established procedures for Suzuki-Miyaura couplings of halopyridines.[7][9]

Materials:

-

3-Bromo-2-cyanopyridine

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-cyanopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Justification of Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands could also be employed and may require optimization.[9]

-

Base: Potassium carbonate is a widely used base in Suzuki reactions. It is effective in activating the boronic acid for transmetalation.

-

Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Potential Applications and Research Directions

While specific biological activity data for this compound is not extensively documented, the structural motifs present in the molecule suggest potential for various applications, particularly in drug discovery.

Anticancer and Antimicrobial Potential

Numerous studies have reported the synthesis and biological evaluation of various substituted pyridine and nicotinonitrile derivatives, demonstrating a broad spectrum of pharmacological activities. For instance, certain nicotinonitrile derivatives have shown promising in vitro anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[10] The antiproliferative activity of pyridine derivatives has been a subject of extensive research.[11] Furthermore, compounds containing the 4-chlorophenyl moiety have been investigated for their antimicrobial and antitumor properties.[12] The combination of the cyanopyridine core and the 4-chlorophenyl group in the target molecule makes it a compelling candidate for screening in anticancer and antimicrobial assays.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The overall shape and substitution pattern of this compound may allow it to fit into the ATP-binding pocket of various kinases, potentially leading to their inhibition. Further research, including computational modeling and in vitro kinase screening, would be valuable to explore this potential.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While a comprehensive experimental characterization is yet to be published, this technical guide has provided a detailed overview of its known properties, a plausible and well-supported synthetic route via Suzuki-Miyaura coupling, and a discussion of its potential applications based on the biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into the synthesis, characterization, and evaluation of this promising molecule. Future studies focusing on the experimental determination of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully elucidate its potential.

References

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17894-17903. [Link]

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Supporting Information: Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridine Formation/N-O Bond Cleavage Sequence. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Molecules, 28(18), 6615. [Link]

-

PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. [Link]

-

S. K. S. Al-Issa. (2012). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 10(34), 6974-6981. [Link]

-

PubChem. (n.d.). 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 74, 58-66. [Link]

-

El-Naggar, M. M., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports, 12(1), 1-22. [Link]

-

Tu, Z., et al. (2007). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Journal of Chemical Research, 2007(5), 282-284. [Link]

-

PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

-

G. G. Z. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

-

Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322646. [Link]

-

Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

- CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl)

-

PubChem. (n.d.). 3-(4-Amino-2-fluorophenyl)pyridine-2-carbonitrile. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 1355247-94-7|this compound|BLD Pharm [bldpharm.com]

- 3. 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | 31255-57-9 [chemicalbook.com]

- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile | C14H11ClN2 | CID 4123225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

spectroscopic data for 3-(4-Chlorophenyl)pyridine-2-carbonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Introduction

For researchers and professionals engaged in drug development and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound (CAS No: 1355247-94-7) is a heterocyclic compound with a molecular formula of C₁₂H₇ClN₂ and a molecular weight of 214.65 g/mol [1]. Its structure, featuring a substituted pyridine ring linked to a chlorophenyl group, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed to serve as a practical reference for identity confirmation, purity assessment, and quality control.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous compounds. This document moves beyond a simple listing of data points, offering insights into the causality behind spectral features and outlining self-validating protocols to ensure data integrity.

The Strategic Workflow of Structural Elucidation

Confirming the structure of a molecule like this compound is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the puzzle. Mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of chlorine), infrared spectroscopy identifies the key functional groups (like the nitrile), and NMR spectroscopy maps the precise connectivity and chemical environment of every proton and carbon atom.

Sources

A Methodological Guide to the Crystal Structure Analysis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile for Drug Discovery and Materials Science

Executive Summary: This technical guide presents a comprehensive framework for the single-crystal X-ray diffraction analysis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile. While a public crystal structure for this specific molecule is not available in crystallographic databases as of this writing, this document serves as an in-depth methodological whitepaper for researchers and drug development professionals. It outlines the complete workflow, from synthesis and crystallization to advanced structural analysis, explaining the critical reasoning behind each step. By leveraging established principles of crystallography and crystal engineering, we will explore the anticipated molecular geometry and the key intermolecular interactions—such as halogen bonding, hydrogen bonding, and π-π stacking—that would govern the supramolecular architecture of this compound, providing insights relevant to its application in medicinal chemistry and materials science.

Introduction: The Significance of the Chlorophenyl-Pyridine Scaffold

The this compound scaffold is of significant interest to medicinal chemists and materials scientists. It combines three crucial functional motifs: a pyridine ring, a common feature in pharmaceuticals for its hydrogen bonding capabilities and metabolic stability; a nitrile group, a potent hydrogen bond acceptor and a versatile synthetic handle; and a chlorophenyl group. The chlorine substituent is particularly noteworthy, as it is not merely a lipophilic bulk element but can act as a halogen bond donor.[1][2][3]

Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the "σ-hole") interacts with a Lewis base, such as a nitrogen or oxygen atom.[1][4] This interaction is increasingly recognized as a powerful tool in rational drug design for enhancing ligand-protein binding affinity and selectivity.[3][5] Furthermore, the interplay between potential halogen bonds, C-H···N hydrogen bonds, and π-π stacking interactions between the aromatic rings makes this molecule an excellent candidate for crystal engineering, where understanding these forces is key to designing solids with desired properties.[6][7] This guide provides the blueprint for elucidating these structural nuances.

Part I: Synthesis and High-Quality Crystal Growth

Proposed Synthesis Pathway

A common route to related structures involves a multi-step synthesis. While various specific pathways exist[8][9][10], a representative approach would be a cross-coupling reaction (e.g., Suzuki coupling) between a protected 3-halopyridine-2-carbonitrile and 4-chlorophenylboronic acid.

Protocol: Single Crystal Growth via Slow Evaporation

The acquisition of a high-quality single crystal is the most critical and often most challenging step in the analysis.[11] The choice of crystallization technique is paramount. Slow evaporation is a robust method for compounds soluble in moderately volatile solvents.

Causality: The goal is to allow molecules to transition from the disordered solution state to a highly ordered, single-crystal lattice slowly. Rapid precipitation traps defects and often results in polycrystalline powder. Slow solvent evaporation maintains the solution near saturation, providing the optimal thermodynamic conditions for the growth of a single, well-ordered nucleus.

Step-by-Step Protocol:

-

Solvent Screening: Test the solubility of ~5 mg of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean, small vial.

-

Evaporation: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.

-

Monitoring: Observe the vial daily for the formation of small, transparent crystals with well-defined facets. The process can take several days to weeks. Once suitable crystals are formed, they should be harvested promptly to prevent solvent loss, which could damage the crystal quality.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12]

Data Collection and Processing Workflow

The workflow from a harvested crystal to a refined structure follows a standardized, multi-step process.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Data Collection

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is carefully picked up using a cryo-loop and coated in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

-

Diffractometer Setup: The loop is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.[13]

-

Unit Cell Determination: A few initial diffraction images are collected.[14] The positions of the reflections are used by the instrument's software to determine the crystal's unit cell parameters and orientation matrix.[12]

-

Data Collection Strategy: Based on the determined crystal symmetry (Bravais lattice), a strategy is calculated to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[15]

-

Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images.[14]

Data Integration and Structure Refinement

The collected images are processed to integrate the intensity of each diffraction spot, which is then corrected for various experimental factors. This results in a reflection file (.hkl).[12]

Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms (e.g., with SHELXT) to generate an initial electron density map and atomic model.[16] This model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[17][18] The refinement process iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model). The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), which should ideally be as low as possible.

Illustrative Crystallographic Data Table

The final refined structure is reported in a Crystallographic Information File (CIF). Key data are summarized in a table. The following table shows example parameters one might expect for a molecule of this type.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₁₂H₇ClN₂ | The atomic composition of the molecule in the asymmetric unit. |

| Formula Weight | 214.65 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system defines the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry operations that relate molecules within the crystal lattice. |

| a, b, c [Å] | a=8.5, b=10.2, c=12.1 | The dimensions of the unit cell. |

| α, β, γ [°] | α=90, β=98.5, γ=90 | The angles of the unit cell. |

| Volume [ų] | 1035 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Temperature [K] | 100(2) | The temperature at which data was collected. |

| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between the model and observed data (lower is better). |

| wR₂ (all data) | < 0.15 | A weighted R-factor based on all data (lower is better). |

| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good refinement. |

Part III: In-Depth Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of its geometric and supramolecular features is performed.

Molecular Geometry

Analysis would begin with the intramolecular features:

-

Bond Lengths and Angles: Are there any unusual bond lengths or angles that suggest electronic strain or delocalization? For example, the C-Cl and C≡N bond lengths would be compared to standard values.

-

Torsional Angles: The key torsional angle is between the planes of the pyridine and chlorophenyl rings. A significant twist would indicate steric hindrance, while a more co-planar arrangement might facilitate π-system conjugation.

Supramolecular Assembly and Intermolecular Interactions

This is the core of the analysis, revealing how molecules recognize and pack with each other. For this compound, we would anticipate a rich network of non-covalent interactions.[19][20]

Key Expected Interactions:

-

Halogen Bonding (C-Cl···N): The chlorine atom's σ-hole is electropositive and would be expected to form a directional halogen bond with an electron-rich Lewis base.[1][2] The most likely acceptors are the nitrogen atom of the pyridine ring or the nitrogen atom of the nitrile group from a neighboring molecule. The geometry (C-Cl···N angle close to 180°) and distance (shorter than the sum of van der Waals radii) are key indicators.

-

π-π Stacking: The two aromatic rings (chlorophenyl and pyridine) are prime candidates for π-π stacking.[6][21] These interactions are typically offset or parallel-displaced, with inter-planar distances of ~3.3–3.8 Å, to minimize electrostatic repulsion and maximize attractive dispersion forces.[22][23]

-

Weak Hydrogen Bonding (C-H···N/Cl): Aromatic C-H bonds can act as weak hydrogen bond donors. We would investigate for short contacts between aromatic protons and the nitrile nitrogen (C-H···N) or the chlorine atom (C-H···Cl) of adjacent molecules.

Caption: Potential intermolecular interactions for the title compound.

Hirshfeld Surface Analysis

To visualize and quantify these varied intermolecular contacts holistically, Hirshfeld surface analysis is an invaluable tool.[24] This technique maps the crystal environment around a molecule, with different colors indicating the nature and closeness of intermolecular contacts. The resulting 2D "fingerprint plots" provide a quantitative summary of each type of interaction (e.g., H···H, C···H, N···H, Cl···H), allowing for a direct comparison of their relative contributions to the overall crystal packing.[24][25]

Implications for Drug Development and Materials Science

A detailed crystal structure analysis provides actionable intelligence for researchers:

-

For Drug Development: Identifying a strong, directional halogen bond donor site on the chlorophenyl ring can guide the design of new analogues that target proteins with accessible Lewis basic residues (like backbone carbonyls or serine/threonine hydroxyls).[4][5] Understanding the dominant packing motifs can also inform strategies for polymorph screening and controlling the solubility and stability of an active pharmaceutical ingredient (API).

-

For Materials Science: The predictable nature of the identified supramolecular synthons (e.g., halogen-bonded chains or π-stacked columns) can be exploited to design new organic materials with specific electronic or optical properties.[6]

Conclusion

This guide has detailed the essential, state-of-the-art methodology for a complete crystal structure analysis of this compound. By following this framework—from meticulous synthesis and crystallization to rigorous diffraction analysis and the interpretation of intermolecular forces—researchers can unlock a wealth of structural information. The elucidation of the expected halogen bonds, hydrogen bonds, and π-π stacking interactions provides a crucial foundation for the rational design of novel pharmaceuticals and functional materials based on this promising molecular scaffold.

References

-

Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189. [Link]

-

Mei, H., et al. (2021). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 64(22), 16385-16402. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Crystal Structure Theory and Applications. [Link]

-

Cavallo, G., et al. (2016). Halogen Bonding in Medicinal Chemistry. Chemical Reviews, 116(4), 2478-2601. [Link]

-

Sirimulla, S., et al. (2013). Halogen Bonding in Drug Discovery: A Perspective. Journal of Chemical Information and Modeling, 53(10), 2529-2544. [Link]

-

Zhu, X., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-403. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021). Crystals. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Prodis, A. (2013). Weak interactions in crystals: old concepts, new developments. IUCrJ, 1(1), 18-29. [Link]

-

SHELXL-97 Program Manual. [Link]

-

Spackman, M. A., & Gavezzotti, A. (2007). Crystal structure analysis and molecular interactions: a new era. CrystEngComm, 9(3), 176-177. [Link]

-

User guide to crystal structure refinement with SHELXL. [Link]

-

Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (2021). IUCrJ. [Link]

-

Data Collection for Crystallographic Structure Determination. (2011). Methods in Molecular Biology. [Link]

-

ShelXle Tutorial solving and refining crystal structures. (2020). YouTube. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Control of π–π Stacking via Crystal Engineering in Organic Conjugated Small Molecule Crystals. (2018). ACS Applied Materials & Interfaces. [Link]

-

X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

-

π–π Stacking Contributing to the Low or Reduced Impact Sensitivity of Energetic Materials. (2020). Crystal Growth & Design. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

The Importance of Pi-Interactions in Crystal Engineering. (2018). ResearchGate. [Link]

-

3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. PubChem. [Link]

-

Towards understanding π-stacking interactions between non-aromatic rings. (2020). IUCrJ. [Link]

-

Stacking (chemistry). (2015). YouTube. [Link]

-

CCDC: The Cambridge Crystallographic Data Centre. [Link]

-

Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). RSC Advances. [Link]

- CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.

Sources

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray Data Collection Course [mol-xray.princeton.edu]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 21. Towards understanding π-stacking interactions between non-aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. journals.iucr.org [journals.iucr.org]

reactivity and stability studies of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

An In-depth Technical Guide to the Reactivity and Stability of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Foreword: Proactive Profiling of a Key Pharmaceutical Intermediate

This compound stands as a pivotal structural motif in contemporary drug discovery, serving as a precursor to a range of biologically active molecules. Its unique arrangement of a pyridine ring, a halogenated aryl group, and a reactive nitrile function imparts a complex chemical personality that is both synthetically versatile and potentially susceptible to various degradation pathways. Understanding the reactivity and stability of this molecule is not merely an academic exercise; it is a critical prerequisite for the development of robust synthetic routes, stable formulations, and ultimately, safe and efficacious therapeutics.

This technical guide provides a comprehensive framework for the systematic investigation of the chemical reactivity and stability of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental design, empowering researchers and drug development professionals to anticipate potential liabilities, interpret complex data, and make informed decisions throughout the development lifecycle.

Molecular Architecture and Predicted Chemical Behavior

The chemical disposition of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen and the 2-carbonitrile group renders the pyridine ring electron-deficient, influencing its susceptibility to nucleophilic attack. The 4-chlorophenyl substituent at the 3-position introduces steric bulk and electronic effects that will modulate the reactivity of the pyridine core.

Key Reactive Centers:

-

Nitrile Group (C≡N): Highly susceptible to hydrolysis under both acidic and basic conditions, potentially yielding a carboxamide or a carboxylic acid. It can also be a target for reduction or addition reactions.

-

Pyridine Ring: While generally aromatic and stable, the electron-deficient nature may permit nucleophilic aromatic substitution under forcing conditions. The nitrogen atom is basic and can be protonated or alkylated.

-

Chlorophenyl Group: The chlorine atom is generally stable but can be displaced in certain catalytic reactions (e.g., Buchwald-Hartwig, Suzuki coupling) or under high-energy conditions like photolysis.

Strategic Approach to Reactivity Profiling

A thorough understanding of the molecule's reactivity is foundational. The following experimental workflows are designed to probe the key transformation pathways.

Hydrolytic Stability: A Critical First Pass

Hydrolysis is a common degradation pathway for nitrile-containing compounds.[1][2] A systematic study across a range of pH values is essential to identify conditions that may compromise the molecule's integrity during synthesis, formulation, and storage.

Experimental Protocol: pH-Dependent Hydrolysis

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Reaction Setup: In separate, sealed vials, add an aliquot of the stock solution to aqueous buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, and 12). The final concentration should be appropriate for the analytical method (e.g., 50 µg/mL).

-

Incubation: Incubate the vials at a controlled temperature (e.g., 50°C) and protect from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

-

Quenching and Analysis: Neutralize the aliquot if necessary and dilute with mobile phase for immediate analysis by a stability-indicating HPLC-UV method.

Data Presentation: Hydrolytic Degradation Profile

| pH | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 2.0 | 50 | 0 | 99.8 | 99.8 | N/A | N/A |

| 2.0 | 50 | 24 | 99.8 | |||

| 2.0 | 50 | 72 | 99.8 | |||

| 7.0 | 50 | 0 | 99.8 | 99.8 | N/A | N/A |

| 7.0 | 50 | 24 | 99.8 | |||

| 7.0 | 50 | 72 | 99.8 | |||

| 12.0 | 50 | 0 | 99.8 | 99.8 | N/A | N/A |

| 12.0 | 50 | 24 | 99.8 | |||

| 12.0 | 50 | 72 | 99.8 |

N/A: Not Applicable

Expected Outcomes and Mechanistic Insights:

The nitrile group is anticipated to be the primary site of hydrolysis. Under acidic conditions, it may hydrolyze to the corresponding carboxamide, 3-(4-Chlorophenyl)pyridine-2-carboxamide. Under basic conditions, the hydrolysis is likely to proceed further to the carboxylate salt, 3-(4-Chlorophenyl)pyridine-2-carboxylic acid.[1][2] The kinetics of these transformations can be determined by monitoring the disappearance of the parent compound and the appearance of the degradation products over time.

Visualization: Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic pathway of this compound.

Oxidative Reactivity

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The pyridine nitrogen and the electron-rich chlorophenyl ring are potential sites of oxidation.

Experimental Protocol: Oxidative Stress Testing

-

Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Stress Condition: To the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Stir the mixture at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Analysis: Quench the reaction in the aliquots (e.g., with a small amount of sodium bisulfite solution) and analyze by HPLC-UV and LC-MS to identify potential oxidation products.

Potential Oxidation Products:

-

N-oxide formation: The pyridine nitrogen can be oxidized to the corresponding N-oxide.

-

Hydroxylation: The pyridine or chlorophenyl ring could undergo hydroxylation, a common metabolic and degradation pathway for pyridine derivatives.[3][4]

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation studies are a regulatory requirement and provide invaluable insights into the intrinsic stability of a molecule. These studies are designed to generate degradation products that might be observed under long-term storage conditions.

Workflow: Comprehensive Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Photostability

The presence of the chlorophenyl and pyridine rings suggests potential photosensitivity. Photodegradation can involve complex radical reactions, ring cleavage, or dehalogenation.[5][6]

Experimental Protocol: Photostability Testing (ICH Q1B)

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also expose the solid material.

-

Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: At appropriate intervals, analyze the samples by HPLC-UV to determine the extent of degradation and the formation of photoproducts.

Expected Photodegradation Pathways:

-

Dehalogenation: The carbon-chlorine bond may undergo homolytic cleavage upon UV irradiation, leading to the formation of a phenyl radical that can undergo further reactions.

-

Ring Isomerization or Cleavage: High-energy photons can induce complex rearrangements or cleavage of the pyridine ring.

Thermal Stability

Thermal stress can reveal the potential for degradation at elevated storage temperatures.

Experimental Protocol: Thermal Stress Testing

-

Sample Preparation: Place a known amount of the solid compound in a vial.

-

Incubation: Store the vial in an oven at an elevated temperature (e.g., 80°C).

-

Time-Point Analysis: At specified time points, remove the vial, allow it to cool, dissolve the contents in a suitable solvent, and analyze by HPLC-UV.

Analytical Methodologies: The Key to Accurate Assessment

A robust, stability-indicating analytical method is paramount for all reactivity and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for these studies.

Starting HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of the parent compound and its degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown degradation products. By coupling the HPLC separation with a mass spectrometer, the molecular weight of each eluting peak can be determined, providing crucial information for structure elucidation.

Summary and Forward Look

This guide outlines a systematic and scientifically grounded approach to characterizing the reactivity and stability of this compound. By proactively investigating its behavior under various stress conditions, researchers can mitigate risks in later stages of drug development. The data generated from these studies will be instrumental in:

-

Process Chemistry: Optimizing reaction and workup conditions to minimize impurity formation.

-

Formulation Development: Selecting appropriate excipients and packaging to ensure long-term stability.

-

Regulatory Submissions: Providing a comprehensive data package to support the safety and quality of the drug substance and product.

The insights gained from these studies will ultimately contribute to the successful translation of promising molecules from the laboratory to the clinic.

References

- Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. Retrieved from [Link]

-

American Society for Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

-

Japan International Center for Occupational Safety and Health. (n.d.). III Analytical Methods. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Retrieved from [Link]

-

Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.

-

Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2018). A REVIEW ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

-

ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Retrieved from [Link]

-

American Society for Microbiology. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Retrieved from [Link]

-

MDPI. (n.d.). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Retrieved from [Link]

-

Western Michigan University ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Photochemical Properties and Stability of BODIPY Dyes. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS. PubMed. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of poly(vinylpyridine)s. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]

-

MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

Sources

- 1. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The subject of this guide, 3-(4-Chlorophenyl)pyridine-2-carbonitrile, is a distinct molecule within this class, characterized by a pyridine ring substituted at the 3-position with a 4-chlorophenyl group and bearing a carbonitrile moiety at the 2-position. While direct and extensive research on this specific compound is emerging, a comprehensive analysis of its structural analogues and core chemical features allows for a robust prediction of its potential biological activities.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on related chemical entities to build a scientifically-grounded framework for investigating the therapeutic potential of this compound. We will delve into its most probable biological activities, propose underlying mechanisms of action, and provide detailed experimental protocols for validation.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on pyridine-2-carbonitrile and 3-arylpyridine derivatives, the primary potential biological activities of this compound are projected to be in the realms of oncology, microbiology, and inflammatory diseases.

Anticancer Potential: A Kinase Inhibition Hypothesis

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Several derivatives have shown potent inhibitory activity against key protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[3][4] The presence of the 3-aryl group in conjunction with the pyridine core is a common feature in many kinase inhibitors.

Mechanism of Action: It is hypothesized that this compound may function as a multi-kinase inhibitor, targeting the ATP-binding sites of kinases crucial for tumor growth, proliferation, and angiogenesis. The 4-chlorophenyl group can enhance binding affinity within hydrophobic pockets of the kinase domain, while the pyridine nitrogen and cyano group can form critical hydrogen bonds. For instance, inhibition of the VEGFR-2 signaling pathway would disrupt downstream signaling cascades responsible for endothelial cell proliferation and migration, key steps in tumor angiogenesis.

Caption: Proposed inhibitory action on the VEGFR-2 signaling pathway.

Numerous studies have demonstrated the potent anticancer activity of related pyridine carbonitrile derivatives. For example, certain 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have shown promising antitumor activity against liver carcinoma cell lines (HEPG2).[5] Similarly, novel pyrido[2,3-d]pyrimidine derivatives, synthesized from precursors containing the chlorophenyl moiety, exhibited remarkable cytotoxicity against MCF-7 and HepG2 cells through the inhibition of PIM-1 kinase.[6]

Quantitative Data on Analogues:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 | 0.57 | [6] |

| Pyrido[2,3-d]pyrimidine | HepG2 | 0.99 | [6] |

| 2-Oxo-pyridine-3-carbonitrile | HEPG2 | 1.46 | [5] |

Antimicrobial Activity

Pyridine-containing compounds have a long history of use as antimicrobial agents.[1] The incorporation of a carbonitrile group and a halogenated phenyl ring can further enhance this activity. The lipophilicity imparted by the chlorophenyl group may facilitate the compound's passage through microbial cell membranes.

Mechanism of Action: The precise antimicrobial mechanism is likely multifactorial. Potential modes of action include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Some pyridine derivatives have been shown to act as DNA gyrase inhibitors, a mechanism that could be relevant for this compound.[7]

Studies on related pyridine carbonitrile derivatives have shown significant activity against a range of bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[1][8] For instance, certain newly synthesized pyridine carbonitrile derivatives have demonstrated promising antimicrobial and antioxidant properties.[8]

Anti-inflammatory Potential

Chronic inflammation is a key factor in the progression of many diseases. The arachidonic acid cascade, involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), is a major target for anti-inflammatory drugs.[2] Pyridine and bipyridine carbonitrile derivatives have been explored for their anti-inflammatory activity, with some compounds showing significant COX-2 inhibitory potential.[2]

Mechanism of Action: It is plausible that this compound could act as a selective COX-2 inhibitor. By blocking the COX-2 enzyme, it would prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory effect of the compound on a specific protein kinase (e.g., VEGFR-2).

Methodology:

-

Assay Setup: In a microplate, combine the recombinant kinase, a specific substrate peptide, and ATP in a reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Sorafenib for VEGFR-2) and a no-inhibitor control.

-

Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a specific temperature for a defined period.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on this compound is not yet widely published, a thorough analysis of its structural components and the biological activities of its close analogues strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The presence of the pyridine-2-carbonitrile core, combined with a 3-(4-chlorophenyl) substituent, provides a compelling rationale for its investigation as a kinase inhibitor and an antimicrobial agent.

The experimental protocols detailed in this guide provide a clear and validated path for researchers to systematically evaluate these potential activities. Future research should focus on the synthesis and in vitro screening of this compound, followed by more advanced studies, including in vivo efficacy models for the most promising activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogues, will be crucial for optimizing its potency and selectivity, ultimately paving the way for potential preclinical and clinical development.

References

- The Versatility of 3-Amino-2-pyridinecarbonitrile in the Development of Novel Anticancer Therapeutics - Benchchem.

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.

- Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with - Sciforum.

- Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents - ResearchG

- Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC - NIH.

- Antimicrobial Activity of Naphthyridine Deriv

- Comparative Biological Activity of 3-Amino-2-pyridinecarbonitrile Derivatives: A Guide for Researchers - Benchchem.

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH.

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility of 3-(4-Chlorophenyl)pyridine-2-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)pyridine-2-carbonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate world of pharmaceutical sciences, understanding the solubility of a compound is not merely a routine characterization step; it is a critical determinant of its journey from a laboratory curiosity to a potential therapeutic agent. The bioavailability, formulation, and ultimately, the efficacy of a drug candidate are profoundly influenced by its ability to dissolve in relevant physiological and manufacturing media. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the solubility of a promising heterocyclic compound, this compound. While this molecule holds significant potential in medicinal chemistry, its solubility profile remains a key area of investigation. This document aims to provide a comprehensive framework for understanding and determining its solubility in organic solvents, blending theoretical principles with practical, field-proven methodologies.

Introduction to this compound: A Molecule of Interest